N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
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Overview
Description
N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Heterocyclic Synthesis
Arylmethylenecyanothioacetamide derivatives, closely related to the structure of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide, have been utilized in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives. These compounds are synthesized through reactions with ethyl acetoacetate and acetylacetone, highlighting the compound's role in creating heterocyclic compounds with potential pharmaceutical applications (Elgemeie et al., 1988).
Microwave Irradiation
The synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide under microwave irradiation showcases the reactivity of compounds related to this compound. This method provides an efficient route to synthesize derivatives with potential biological activities (Davoodnia et al., 2009).
Potential Applications
Antimicrobial Activity
Compounds derived from 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, a structure similar to this compound, have shown promising antimicrobial activities. This indicates the potential of such derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Anticancer Activity
Derivatives of this compound have been explored for their anticancer activities. For instance, synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their testing against various human tumor cell lines have revealed potential anticancer properties, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Mechanism of Action
Target of Action
The primary targets of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide are currently unknown . This compound is a useful research chemical , and further studies are needed to identify its specific targets and their roles in biological systems.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future research will hopefully shed light on these aspects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-6(2)13-9(8(5)4-10)11-7(3)12/h1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQIJBFNSFSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.